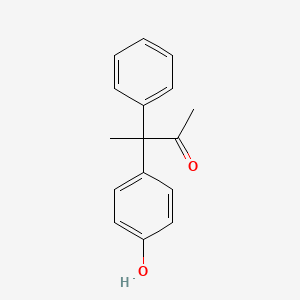
3-(4-Hydroxyphenyl)-3-phenylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxyphenyl)-3-phenylbutan-2-one is an organic compound with a complex structure featuring both phenyl and hydroxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one involves an aldol condensation reaction between benzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture at room temperature.
-
Claisen-Schmidt Condensation: : Another method involves the Claisen-Schmidt condensation of 4-hydroxybenzaldehyde with acetophenone. This reaction is catalyzed by a base like potassium hydroxide and is carried out in ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs the Claisen-Schmidt condensation due to its efficiency and high yield. The process is scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure maximum productivity and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It is often used in research to develop new pharmaceuticals targeting oxidative stress-related diseases.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives are investigated for their efficacy in treating conditions such as cancer and neurodegenerative diseases.
Industry
In the industrial sector, this compound is utilized in the synthesis of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile building block for creating high-performance materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved include modulation of oxidative stress and inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: Similar in structure but lacks the phenyl group on the butanone backbone.
4-Hydroxyacetophenone: Contains the hydroxyphenyl group but differs in the carbonyl position.
Benzophenone: Lacks the hydroxy group but shares the phenyl-butanone structure.
Uniqueness
3-(4-Hydroxyphenyl)-3-phenylbutan-2-one is unique due to the presence of both hydroxyphenyl and phenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C16H16O2 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-3-phenylbutan-2-one |
InChI |
InChI=1S/C16H16O2/c1-12(17)16(2,13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h3-11,18H,1-2H3 |
Clave InChI |
HCRCOEHZLKXTOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



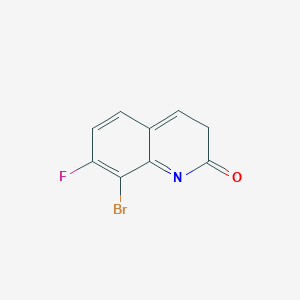
![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872790.png)
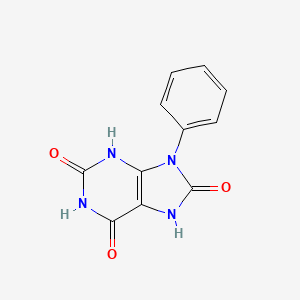
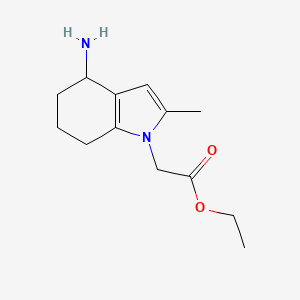
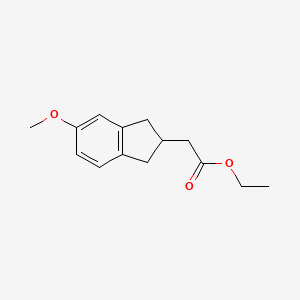

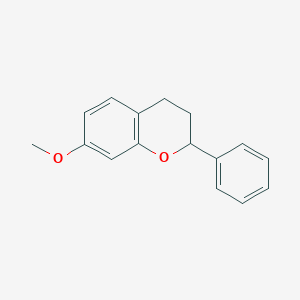

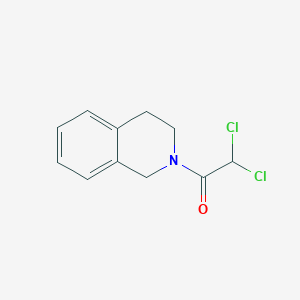

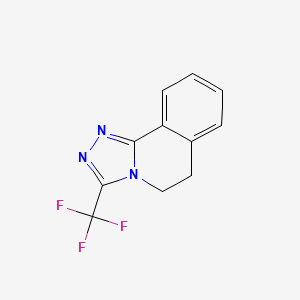
![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide](/img/structure/B11872836.png)
![6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11872845.png)
